molecular formula C7H16S2 B14595046 Disulfide, 1-methylpropyl propyl CAS No. 59849-54-6

Disulfide, 1-methylpropyl propyl

Cat. No.: B14595046
CAS No.: 59849-54-6
M. Wt: 164.3 g/mol
InChI Key: KHTNPVYWCGRQEA-UHFFFAOYSA-N
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Description

Significance and Research Context of Disulfide, 1-methylpropyl propyl

The significance of this compound in academic research is intrinsically linked to the study of natural volatile organic compounds (VOCs). It is recognized as a constituent of the essential oils of several plant species, most notably within the Allium genus, which includes onions and garlic, and the Ferula genus, from which the oleo-gum-resin asafoetida is derived. The presence and concentration of this and other sulfur-containing compounds are crucial in defining the chemical profile and sensory properties of these plants and their extracts.

Research into this compound is often conducted within the broader context of food chemistry, phytochemistry, and chemical ecology. Scientists study such compounds to understand the biosynthesis of flavors and aromas, to identify chemotaxonomic markers for plant classification, and to explore the potential biological activities of these naturally occurring molecules.

Overview of Prior Academic Investigations on this compound

Academic investigations into this compound have primarily focused on its identification and quantification in natural sources. Analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) are the principal methods employed for its detection.

Studies on the volatile components of Allium species have frequently reported the presence of a variety of disulfides, including this compound, which contribute to their pungent and characteristic odors. encyclopedia.pubnih.gov Similarly, research on the chemical composition of asafoetida has identified this compound as one of the many organosulfur constituents responsible for its strong, sulfurous aroma.

While the compound is often listed in the chemical inventories of these plant-derived materials, dedicated studies focusing exclusively on the synthesis, detailed spectroscopic characterization, and comprehensive chemical properties of pure this compound are less common in the published literature. Much of the available data is presented within larger datasets of volatile compounds.

Chemical and Physical Properties

A compilation of the known chemical and physical properties of this compound is presented below. This data is primarily sourced from chemical databases and analytical studies.

PropertyValueSource
Molecular Formula C₇H₁₆S₂ nist.gov
Molecular Weight 164.33 g/mol nist.gov
CAS Number 59849-54-6 nist.gov
Appearance Pale-yellow liquid (inferred from related compounds)
Odor Strong, onion-like guidechem.com

Spectroscopic and Chromatographic Data

The structural elucidation and identification of this compound in complex mixtures rely heavily on spectroscopic and chromatographic techniques.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, which is crucial for its identification. The NIST WebBook provides a mass spectrum for n-propyl sec-butyl disulfide. nist.gov

Gas Chromatography

Gas chromatography is used to separate volatile compounds from a mixture. The retention index (RI) is a characteristic value for a compound on a specific GC column and under defined conditions. The NIST WebBook lists gas chromatography data for n-propyl sec-butyl disulfide. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59849-54-6

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

2-(propyldisulfanyl)butane

InChI

InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3

InChI Key

KHTNPVYWCGRQEA-UHFFFAOYSA-N

Canonical SMILES

CCCSSC(C)CC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Disulfide, 1 Methylpropyl Propyl

Botanical Sources of Disulfide, 1-methylpropyl propyl

Volatile sulfur compounds (VSCs), including various disulfides, are well-known constituents of certain plant families, contributing significantly to their characteristic flavors and aromas. tandfonline.com While direct citation for the presence of this compound is less common in literature than for its isomers like dipropyl disulfide or methyl propyl disulfide, its likely botanical origins can be inferred from the study of related compounds.

The primary botanical sources for such volatile sulfur compounds are plants from the Allium and Brassica genera. nih.gov Species within the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum), are rich in sulfur-containing compounds. medchemexpress.comwikipedia.org These compounds are typically formed when the plant's cells are damaged, for instance, by cutting or chewing, which releases enzymes like alliinase. frontiersin.org These enzymes act on sulfur-containing precursors to produce a cascade of volatile compounds, including various disulfides. For example, methyl propyl disulfide has been identified in onions and garlic. medchemexpress.comfoodb.ca Given the shared biosynthetic pathways, it is plausible that this compound is also present as a minor component in these plants.

The table below summarizes the key botanical families and species known for producing volatile sulfur compounds related to this compound.

FamilyGenusCommon SpeciesRelated Sulfur Compounds Found
AmaryllidaceaeAlliumOnion (Allium cepa), Garlic (Allium sativum), Leek, ChivesAllyl propyl disulfide, Methyl propyl disulfide, Dipropyl disulfide medchemexpress.comwikipedia.orgchemicalbook.com
BrassicaceaeBrassicaMustard (Brassica nigra), Cabbage, BroccoliIsothiocyanates, various sulfides tandfonline.com

This table indicates botanical sources where related volatile sulfur compounds are found, suggesting potential sources for this compound.

Advanced Extraction and Isolation Techniques for this compound

The isolation of volatile sulfur compounds like this compound from plant matrices is a complex task due to their high volatility, reactivity, and often low concentrations. researchgate.net Various extraction techniques have been developed to capture these elusive molecules effectively.

Modern extraction methods aim to minimize the thermal degradation and chemical alteration of the target compounds. researchgate.net Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net This method involves exposing a coated fiber to the headspace above the sample, where volatile compounds accumulate. The fiber then directly introduces the adsorbed analytes into a gas chromatograph for analysis. nih.gov HS-SPME is favored for its simplicity, speed, and for being a solvent-free method.

Other advanced extraction techniques include:

Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation that allows for the gentle extraction of volatile compounds at low temperatures, thus preventing the formation of artifacts. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is highly efficient and selective, and the solvent can be easily removed, leaving a pure extract. researchgate.net

Liquid-Liquid Extraction (LLE): A conventional method that uses immiscible solvents to separate compounds based on their relative solubilities. nih.gov

The choice of extraction method depends on the specific characteristics of the plant material and the target compound. The table below compares several common extraction techniques.

Extraction TechniquePrincipleAdvantagesDisadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatiles onto a coated fiber in the headspace of a sample. nih.govresearchgate.netFast, solvent-free, sensitive, requires small sample size. nih.govFiber can have limited capacity and selectivity; competition between analytes. researchgate.net
Solvent-Assisted Flavor Evaporation (SAFE) Vacuum distillation at low temperatures to gently separate volatile from non-volatile components. nih.govMinimizes thermal artifacts; good for thermally labile compounds. nih.govCan be time-consuming and requires specialized glassware.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as a selective solvent. researchgate.netHigh selectivity, environmentally friendly, gentle extraction conditions. researchgate.netHigh initial equipment cost.
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases. nih.govSimple, low cost.Requires large volumes of organic solvents; potential for emulsion formation.

Chromatographic and Spectroscopic Methodologies for Isolation Purity Assessment of this compound

Following extraction, chromatographic and spectroscopic techniques are essential for separating the complex mixture of volatile compounds and for identifying and assessing the purity of this compound.

Gas Chromatography (GC) is the primary separation technique for volatile compounds. nih.govresearchgate.net In GC, the extracted volatile fraction is vaporized and passed through a long column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

For detection and identification, GC is often coupled with various detectors:

Mass Spectrometry (MS): GC-MS is a powerful combination that separates compounds and then fragments them into ions, creating a unique mass spectrum for each compound. researchgate.netresearchgate.net This spectrum acts as a "fingerprint" that can be compared to spectral libraries for positive identification.

Sulfur Chemiluminescence Detection (SCD): This detector is highly specific for sulfur-containing compounds. researchgate.netacs.org It provides excellent sensitivity and selectivity, making it ideal for detecting trace amounts of sulfur compounds in complex samples like food extracts. chromatographyonline.com The use of SCD can help to avoid misidentification caused by co-eluting non-sulfur compounds. acs.orgchromatographyonline.com

Flame Photometric Detector (FPD): Another sulfur-selective detector, though generally less sensitive and selective than the SCD. researchgate.net

The purity of an isolated fraction of this compound is determined by the presence of a single, sharp peak in the chromatogram at a specific retention time, confirmed by its characteristic mass spectrum. The use of an authentic, pure chemical standard of this compound is crucial for confirming its identity by comparing retention times and mass spectra. tandfonline.com

Analytical TechniquePrinciple of OperationInformation Provided
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase in a column. nih.govRetention time for each compound.
Mass Spectrometry (MS) Ionization and fragmentation of molecules, followed by separation of ions based on their mass-to-charge ratio. researchgate.netMolecular weight and structural information from fragmentation patterns, enabling compound identification. tandfonline.com
Sulfur Chemiluminescence Detection (SCD) High-temperature combustion of sulfur compounds to form sulfur monoxide (SO), which reacts with ozone to produce light (chemiluminescence) that is detected. researchgate.netacs.orgHighly selective and sensitive detection of sulfur-containing compounds. chromatographyonline.com

Biosynthetic Pathways and Enzymology of Disulfide, 1 Methylpropyl Propyl

Proposed Biosynthetic Routes to Disulfide, 1-methylpropyl propyl

The biosynthesis of asymmetrical disulfides such as this compound in Allium species is contingent on the presence of the corresponding S-alk(en)yl-L-cysteine sulfoxide (B87167) precursors within the plant's cells. Upon cellular disruption, these precursors are acted upon by the enzyme alliinase, leading to the formation of reactive sulfenic acids. The subsequent combination of different sulfenic acids yields asymmetrical disulfides.

The proposed biosynthetic route for this compound therefore involves the following key steps:

Biosynthesis of Precursor Molecules: The formation of this specific disulfide requires the presence of two distinct precursor molecules: S-propyl-L-cysteine sulfoxide (propiin) and the putative S-(1-methylpropyl)-L-cysteine sulfoxide.

S-propyl-L-cysteine sulfoxide (Propiin): The biosynthesis of propiin is thought to proceed via the glutathione (B108866) pathway. nih.gov This likely involves the S-propylation of the cysteine residue within a glutathione molecule, followed by enzymatic cleavage of the glutamyl and glycinyl residues and subsequent oxidation of the sulfur atom to form the sulfoxide. plos.org Propiin is a known constituent of onions and related species. plos.org

S-(1-methylpropyl)-L-cysteine sulfoxide: The biosynthesis of this precursor has not been explicitly detailed in the scientific literature. However, based on the known pathways for other ACSOs, it is hypothesized to originate from the amino acid L-isoleucine, which possesses the same branched carbon skeleton (a sec-butyl group). The pathway would likely involve the conversion of L-isoleucine to a corresponding thiol, followed by its incorporation into the cysteine biosynthetic framework and subsequent S-oxygenation.

Enzymatic Cleavage of Precursors: When Allium tissues are damaged (e.g., by cutting or crushing), the vacuolar enzyme alliinase comes into contact with the cytosolic ACSO precursors. nih.govnih.gov Alliinase then rapidly cleaves propiin and S-(1-methylpropyl)-L-cysteine sulfoxide.

Formation of Sulfenic Acids: The enzymatic cleavage of the ACSOs yields pyruvate, ammonia, and highly reactive sulfenic acids. nih.govresearchgate.net

Cleavage of propiin produces 1-propanesulfenic acid.

Cleavage of S-(1-methylpropyl)-L-cysteine sulfoxide produces 1-methyl-1-propanesulfenic acid (sec-butanesulfenic acid).

Condensation of Sulfenic Acids: The final step is the condensation of these two different sulfenic acids. This reaction is generally considered to be a spontaneous, non-enzymatic process. nih.gov The condensation of one molecule of 1-propanesulfenic acid with one molecule of 1-methyl-1-propanesulfenic acid results in the formation of the asymmetrical disulfide, this compound, along with a molecule of water.

The variety and relative abundance of different disulfides in a particular Allium species are therefore determined by the profile of ACSO precursors present in the intact tissue. cabidigitallibrary.org

Interactive Data Table: Precursors and Intermediates in the Proposed Biosynthesis of this compound

Compound Role in Pathway Origin
S-propyl-L-cysteine sulfoxide (Propiin)PrecursorBiosynthesized in Allium species plos.org
S-(1-methylpropyl)-L-cysteine sulfoxideProposed PrecursorHypothesized to be derived from L-isoleucine
1-Propanesulfenic acidIntermediateEnzymatic cleavage of Propiin by alliinase nih.gov
1-Methyl-1-propanesulfenic acidProposed IntermediateEnzymatic cleavage of S-(1-methylpropyl)-L-cysteine sulfoxide by alliinase

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The key enzyme initiating the formation of this compound is alliinase (EC 4.4.1.4), a C-S lyase. nih.gov

Alliinase: This enzyme is central to the production of the majority of volatile sulfur compounds in Allium. nih.gov In intact cells, alliinase is compartmentalized in the vacuole, separate from its substrates, the ACSOs, which reside in the cytoplasm. nih.gov This separation prevents premature reaction. Alliinase is a glycoprotein (B1211001) that requires pyridoxal-5'-phosphate as a cofactor for its catalytic activity. nih.gov Upon tissue damage, the cellular compartments are disrupted, allowing alliinase to come into contact with the ACSOs and catalyze their rapid breakdown into sulfenic acids, pyruvate, and ammonia. researchgate.net Studies have identified different isoforms of the alliinase gene, and their expression levels can vary between different Allium species and even between different tissues within the same plant, which contributes to the diversity of sulfur compound profiles observed. nih.govnih.gov

While alliinase is crucial for the initial step, the subsequent condensation of sulfenic acids to form disulfides is widely reported as a spontaneous, non-enzymatic process. nih.gov To date, no specific "disulfide synthase" has been identified for the formation of asymmetrical alkyl disulfides like this compound from sulfenic acid intermediates in Allium. The reaction is believed to proceed rapidly due to the high reactivity of the sulfenic acid intermediates. However, recent research in other plant species has identified enzymes capable of catalyzing disulfide formation, suggesting that the possibility of enzymatic involvement in Allium cannot be entirely ruled out and may warrant further investigation.

Genetic and Molecular Basis of this compound Production in Natural Systems

The types and quantities of ACSOs are known to be genetically determined and vary significantly between different Allium species and cultivars. cabidigitallibrary.org For instance, garlic (Allium sativum) is rich in S-allyl-L-cysteine sulfoxide (alliin), while onion (Allium cepa) predominantly contains S-(trans-1-propenyl)-L-cysteine sulfoxide (isoalliin) and S-propyl-L-cysteine sulfoxide (propiin). plos.org

The presence and relative abundance of this compound in a particular Allium plant would therefore depend on:

The genetic capacity to synthesize both S-propyl-L-cysteine sulfoxide and S-(1-methylpropyl)-L-cysteine sulfoxide. The genes encoding the enzymes for the biosynthesis of these specific precursors, from the initial incorporation of sulfur into amino acids to the final S-oxygenation step, are the primary determinants.

The expression levels of the genes encoding alliinase. The efficiency of the initial cleavage reaction is dependent on the amount of active alliinase present. Different isoforms of alliinase exist, and their expression patterns can be tissue-specific and developmentally regulated, further influencing the profile of sulfur compounds produced. nih.govnih.gov

Research has shown a clear association between the genetic background of onion cultivars and their respective S-alk(en)yl-L-cysteine sulfoxide content. cabidigitallibrary.org This indicates that the profile of volatile sulfur compounds, including asymmetrical disulfides, is a heritable trait. Therefore, the genetic and molecular framework that governs the biosynthesis of the specific ACSO precursors is the ultimate foundation for the production of this compound in natural systems.

Synthetic Methodologies for Disulfide, 1 Methylpropyl Propyl and Analogues

Total Synthesis Approaches to Disulfide, 1-methylpropyl propyl

The total synthesis of unsymmetrical disulfides like 1-methylpropyl propyl disulfide often involves the strategic reaction between two different thiol precursors. A common and effective method is the reaction of a thiol with an activating agent to form a reactive intermediate, which then reacts with a second, different thiol. organic-chemistry.orgorganic-chemistry.org

One such approach utilizes 1-chlorobenzotriazole (B28376) (BtCl) as an activating agent. organic-chemistry.org In this one-pot synthesis, a thiol (R¹SH) is reacted with BtCl, typically at low temperatures in a solvent like dichloromethane, to form a benzotriazolated thiol intermediate (R¹SBt). organic-chemistry.org This intermediate is formed without significant concurrent formation of the symmetrical disulfide. The subsequent addition of a second thiol (R²SH) to the reaction mixture yields the desired unsymmetrical disulfide (R¹SSR²). organic-chemistry.org This method is noted for avoiding harsh oxidizing agents and for the recyclability of the benzotriazole (B28993) byproduct, making it a greener alternative. organic-chemistry.org

Another versatile method involves the use of an organophosphorus sulfenyl bromide as the activating agent. This approach has been shown to be effective for a variety of thiols, including those with acidic, basic, or neutral functional groups, as well as for derivatives of l-cysteine. organic-chemistry.org Similarly, N-trifluoroacetyl arenesulfenamides have been demonstrated as effective precursors for generating unsymmetrical disulfides. organic-chemistry.org

The formation of unsymmetrical disulfides can also be achieved through the coupling of thiols under aerobic oxidative conditions, catalyzed by metal carbonates such as K₂CO₃ or Cs₂CO₃. rsc.org This method is advantageous due to its high atom economy, the use of readily available catalysts, and oxygen as a green oxidant under mild reaction conditions. rsc.org

A summary of reagents for unsymmetrical disulfide synthesis is presented below:

Activating Reagent/CatalystDescriptionReference
1-Chlorobenzotriazole (BtCl)Reacts with a thiol to form a reactive intermediate, which then reacts with a second thiol. organic-chemistry.org
Organophosphorus Sulfenyl BromideAn activating agent for the synthesis of unsymmetrical disulfides from various thiols. organic-chemistry.org
N-Trifluoroacetyl ArenesulfenamidesEffective precursors for the synthesis of unsymmetrical disulfides. organic-chemistry.org
M₂CO₃ (M = K or Cs)Catalyzes the aerobic oxidative cross-dehydrogenative coupling of thiols. rsc.org

Chemo-enzymatic and Biocatalytic Routes for this compound Synthesis

The integration of enzymatic methods into synthetic chemistry, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. nih.govnih.gov While specific chemo-enzymatic routes for 1-methylpropyl propyl disulfide are not extensively detailed in the literature, the principles of biocatalysis can be applied to the synthesis of chiral sulfur compounds. ucl.ac.uk

Biocatalysis has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering high regio-, stereo-, and enantioselectivity under mild reaction conditions. nih.govmdpi.com Enzymes, being inherently chiral catalysts, are particularly well-suited for creating stereochemically defined molecules. ucl.ac.ukmdpi.com For the synthesis of chiral disulfides, enzymes like monooxygenases and lactonases have been explored. ucl.ac.uk For instance, Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have been successfully used for the enantiodivergent synthesis of optically pure sulfoxides with high enantioselectivity. ucl.ac.uk

The development of chemo-enzymatic processes often involves a combination of chemical and enzymatic steps to achieve the desired transformation. frontiersin.orgresearchgate.net For example, a lipase-catalyzed epoxidation followed by hydrolysis can be used to create diols, which can then be further transformed through microbial oxidation. frontiersin.orgresearchgate.net While this example focuses on propenylbenzenes, the underlying principle of combining chemical and enzymatic steps can be adapted for the synthesis of other chiral molecules, including disulfides. The use of enzymes can significantly shorten synthetic routes and reduce the generation of waste. nih.gov

Development of Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of disulfides is a crucial area of research, particularly in drug discovery and materials science. nih.govacs.org By modifying the structure of a parent disulfide, chemists can fine-tune its biological activity, physical properties, and reactivity.

One common strategy for creating disulfide analogues is to introduce different functional groups or structural motifs onto the alkyl or aryl chains attached to the disulfide bond. nih.gov For example, new unsymmetrical monoterpenylhetaryl disulfides have been synthesized by combining monoterpene and heterocyclic fragments. nih.gov This approach has led to compounds with promising antioxidant, antimicrobial, and antiviral activities. nih.gov

The synthesis of disulfide-linked glycopeptides is another area of active research. acs.org In this approach, a disulfide bond is used to link a carbohydrate moiety to a peptide, creating mimics of natural N-linked glycoproteins. acs.org These analogues are valuable tools for studying biological processes and for the development of new therapeutics. acs.org

The development of disulfide-containing monomers for polymerization represents another important application of disulfide synthesis. rsc.org These monomers can be incorporated into polymers to create materials with unique properties, such as redox-responsiveness. The pyridyl disulfide group is particularly useful in this context, as it allows for facile thiol-disulfide exchange reactions, enabling post-polymerization modification. rsc.org

Chemical Reactivity and Transformation Mechanisms of Disulfide, 1 Methylpropyl Propyl

Reaction Kinetics and Rate Studies of Disulfide, 1-methylpropyl propyl

The kinetics of reactions involving unsymmetrical disulfides are significantly influenced by the electronic and steric properties of the substituents attached to the sulfur atoms. Thiol-disulfide exchange is a prominent reaction for this class of compounds, and its rate is highly dependent on the nucleophilicity of the attacking thiolate anion and the stability of the leaving group. researchgate.netnih.gov

The reaction rate for thiol-disulfide exchange generally follows second-order kinetics, being first order in both the disulfide and the attacking thiolate. nih.gov The rate constant (k) for these reactions can be described by a Brønsted-type relationship, which correlates the rate constant with the pKa of the participating thiols. harvard.edu Generally, a lower pKa of the attacking thiol (leading to a higher concentration of the more nucleophilic thiolate at a given pH) and a lower pKa of the leaving thiol (indicating a more stable leaving group) will result in a faster reaction rate. acs.org

Attacking ThiolatepKa of ThiolRate Constant (k) (M⁻¹s⁻¹)
Cysteine8.3~10²
Glutathione (B108866)9.2~10¹
Dithiothreitol (B142953) (DTT)9.2, 10.1~10⁴

This data is for oxidized glutathione and is intended to be illustrative of general trends in thiol-disulfide exchange reactions.

The activation energy (Ea) for the reduction of disulfide bonds by nucleophiles like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (DTT) has been measured to be in the range of 30-40 kJ/mol. nih.gov These values are indicative of a relatively low energy barrier for the cleavage of the disulfide bond by strong nucleophiles.

Elucidation of Reaction Mechanisms Involving this compound

The primary reaction mechanism for the cleavage of the disulfide bond in unsymmetrical disulfides like 1-methylpropyl propyl disulfide by nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction. researchgate.netnih.gov In this process, the nucleophile attacks one of the sulfur atoms, leading to the formation of a trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions. nih.gov

Nucleophilic Attack:

A nucleophile (Nu⁻) attacks one of the sulfur atoms of the disulfide, leading to the cleavage of the S-S bond. The direction of attack is influenced by the steric hindrance of the alkyl groups. In the case of this compound, the attack is likely to occur at the sulfur atom bonded to the less sterically hindered propyl group.

Reaction: R-S-S-R' + Nu⁻ → R-S-Nu + R'-S⁻

Where R is 1-methylpropyl and R' is propyl.

The stability of the resulting thiolate anion (R'-S⁻) also plays a role in determining the regioselectivity of the attack.

Radical Reactions:

This compound can also undergo reactions involving radicals. The S-S bond can be cleaved homolytically by radical species, or the disulfide itself can act as a source of thiyl radicals under certain conditions.

Reaction with Radicals: R-S-S-R' + X• → R-S-X + R'-S•

Where X• is a radical species.

Thiyl radicals (RS•) are key intermediates in many reactions of disulfides, including their photochemical degradation and some thermal processes. beilstein-journals.org

Oxidation and Reduction Pathways of this compound

Oxidation:

Unsymmetrical disulfides can be oxidized to a variety of products, depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance with hydrogen peroxide catalyzed by a cyclic seleninate ester, can yield a mixture of regioisomeric thiolsulfinates (R-S(O)-S-R'). beilstein-journals.org

Oxidation to Thiolsulfinates: 1-methylpropyl-S-S-propyl + [O] → 1-methylpropyl-S(O)-S-propyl and 1-methylpropyl-S-S(O)-propyl

Further oxidation can lead to the formation of thiosulfonates (R-SO₂-S-R'), and ultimately to sulfonic acids with cleavage of the S-S bond.

Reduction:

The reduction of this compound cleaves the S-S bond to yield the corresponding thiols: 1-methylpropanethiol and propanethiol. This transformation is fundamental in biochemistry, for example, in the context of protein folding where disulfide bridges are reduced. wikipedia.org

Reduction to Thiols: 1-methylpropyl-S-S-propyl + 2[H] → 1-methylpropyl-SH + propyl-SH

Common reducing agents for this process include thiols like dithiothreitol (DTT), phosphines such as triphenylphosphine, and metal hydrides. The reduction mechanism typically involves a nucleophilic attack on one of the sulfur atoms. organic-chemistry.org

Thermal and Photochemical Degradation Studies of this compound

Thermal Degradation:

Upon heating, unsymmetrical disulfides can undergo decomposition through the cleavage of the S-S and C-S bonds. The relatively low bond dissociation energy of the S-S bond (approximately 250 kJ/mol) makes it the most likely point of initial cleavage, leading to the formation of thiyl radicals. nist.govresearchgate.net

Homolytic Cleavage: 1-methylpropyl-S-S-propyl → 1-methylpropyl-S• + propyl-S•

These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products such as thiols, sulfides, and alkenes. The thermolysis of alkyl 1-propenyl disulfides has been shown to produce thiophenes and other sulfur-containing compounds. researchgate.net The activation energy for the thermal decomposition of disulfides varies with their structure, but values around 170 kJ/mol have been reported for similar compounds. bath.ac.uk

Photochemical Degradation:

The photochemical degradation of alkyl disulfides is initiated by the absorption of UV light, which leads to the homolytic cleavage of the S-S bond, forming two thiyl radicals. beilstein-journals.orgresearchgate.net

Photolysis: 1-methylpropyl-S-S-propyl + hν → 1-methylpropyl-S• + propyl-S•

The quantum yield for this process can be very high, indicating the initiation of a chain reaction. cdnsciencepub.com The resulting thiyl radicals can abstract hydrogen atoms from the solvent or other molecules, or they can recombine. In the presence of other disulfides, photochemically induced exchange reactions can occur, leading to the formation of new symmetrical and unsymmetrical disulfides. cdnsciencepub.com The photolysis of dialkyl disulfides in a rigid glass at low temperatures has been used to trap and study the resulting thiyl radicals. scispace.com Photosensitized oxidation of dialkyl disulfides can also occur, leading to the formation of thiolsulfinates. acs.org

Interaction of this compound with Other Chemical Entities

The reactivity of this compound allows it to interact with a range of chemical species.

Nucleophiles:

As discussed, nucleophiles readily attack the disulfide bond. Stronger nucleophiles and less sterically hindered disulfides lead to faster reactions. The reaction with thiolate anions is a classic example of thiol-disulfide exchange. researchgate.netnih.gov

Electrophiles:

While the sulfur atoms in a disulfide have lone pairs of electrons, their electrophilic character at the sulfur atoms is more pronounced, making them more susceptible to nucleophilic attack. However, under certain conditions, such as in the presence of strong acids, the sulfur atoms can be protonated, which may facilitate subsequent reactions. acs.org

Radicals:

Thiyl radicals generated from the disulfide can react with a variety of molecules. They can add to double and triple bonds, a reaction that is utilized in disulfide-catalyzed photoredox reactions. beilstein-journals.org They can also abstract hydrogen atoms, leading to the formation of thiols and new radical species.

The following table summarizes the general reactivity of unsymmetrical disulfides with different chemical entities:

Interacting EntityType of InteractionPrimary Products
Nucleophiles (e.g., RS⁻, CN⁻, PPh₃)S_N2 attack on sulfurThiolate and a new sulfur-containing compound
Electrophiles (e.g., H⁺)Protonation of sulfurProtonated disulfide
Oxidizing Agents (e.g., H₂O₂, peracids)Oxidation of sulfurThiolsulfinates, thiosulfonates, sulfonic acids
Reducing Agents (e.g., DTT, NaBH₄)Reduction of S-S bondTwo different thiols
Radicals (e.g., alkyl radicals)Radical substitution/additionNew disulfide and a thiyl radical
UV LightPhotolytic cleavage of S-S bondTwo different thiyl radicals

Advanced Analytical Chemistry of Disulfide, 1 Methylpropyl Propyl

High-Resolution Mass Spectrometry for Disulfide, 1-methylpropyl propyl Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification and structural analysis of this compound. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

Electron ionization (EI) is a common method used for the mass spectrometric analysis of volatile compounds like this compound. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for n-propyl sec-butyl disulfide (a synonym for this compound). nist.gov In a typical EI mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. For this compound (C₇H₁₆S₂), the exact mass is approximately 164.069 g/mol .

The fragmentation pattern observed in the mass spectrum is crucial for structural confirmation. The fragmentation of asymmetric disulfides in mass spectrometry is influenced by the stability of the resulting carbocations. Key fragmentation pathways for this compound would involve cleavage of the S-S bond and C-S bonds, as well as rearrangements. Common fragmentation patterns for disulfides include the formation of thiol and thiolate ions, as well as various hydrocarbon fragments. nih.gov The interpretation of these patterns allows for the unambiguous identification of the propyl and 1-methylpropyl (sec-butyl) moieties within the molecule.

Advanced techniques such as gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC-HR-TOF-MS) would provide even greater detail, allowing for the separation of isomeric compounds and the precise mass determination of each fragment, further solidifying the structural assignment.

Table 1: Key Mass Spectrometric Data for this compound

ParameterValueReference
Molecular FormulaC₇H₁₆S₂ nist.gov
Molecular Weight164.33 g/mol nist.gov
CAS Registry Number59849-54-6 nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the propyl and 1-methylpropyl groups. The protons on the carbons directly attached to the sulfur atoms (α-protons) would be the most deshielded and appear at the lowest field (highest ppm). The signals would exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. For example, the methylene (B1212753) protons of the propyl group adjacent to the sulfur would likely appear as a triplet, while the methine proton of the sec-butyl group would be a more complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom in the molecule. Similar to ¹H NMR, the carbons bonded to the sulfur atoms would be the most deshielded. The chemical shifts of the carbon atoms in alkyl disulfides are well-documented and can be used to predict the spectrum of this compound with a high degree of accuracy. nih.gov For instance, in related alkyl disulfides, the α-carbon chemical shifts are typically in the range of 35-45 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Propyl-CH₂-S-2.5 - 2.840 - 45
Propyl-CH₂-CH₂-S-1.6 - 1.822 - 26
PropylCH₃-CH₂-0.9 - 1.112 - 15
1-Methylpropyl-CH(CH₃)-S-2.8 - 3.250 - 55
1-Methylpropyl-CH₂-CH(CH₃)-1.5 - 1.728 - 32
1-MethylpropylCH₃-CH(S)-1.2 - 1.420 - 24
1-MethylpropylCH₃-CH₂-0.8 - 1.010 - 13

Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis of this compound

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures. Gas chromatography (GC) is particularly well-suited for this volatile compound, while high-performance liquid chromatography (HPLC) can also be adapted for its analysis.

Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is the most common technique for the analysis of volatile sulfur compounds found in natural products like onions and garlic, where this compound may be present. researchgate.netnih.gov The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. The retention time of the compound is a characteristic feature that aids in its identification. For quantitative analysis, a flame ionization detector (FID) or a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can be used to achieve high sensitivity and selectivity. The use of internal standards is crucial for accurate quantification.

High-Performance Liquid Chromatography (HPLC): While less common for such a volatile and nonpolar compound, HPLC methods can be developed for the analysis of this compound. This would typically involve reversed-phase chromatography with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection can be challenging due to the lack of a strong chromophore in the molecule. Therefore, a UV detector set at a low wavelength (around 200-210 nm) or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be necessary. Derivatization of the disulfide to introduce a chromophore or fluorophore could also be employed to enhance detection sensitivity. nih.gov

Spectroscopic Methods (UV-Vis, IR, Raman) for this compound Analysis

Spectroscopic techniques provide valuable information about the electronic structure and functional groups present in this compound.

UV-Vis Spectroscopy: Alkyl disulfides typically exhibit weak ultraviolet absorption bands. The UV-Vis spectrum of the related compound di-sec-butyl disulfide shows a broad absorption peak around 250 nm. nih.gov This absorption is attributed to electronic transitions involving the non-bonding electrons of the sulfur atoms. The position and intensity of this absorption can be influenced by the solvent and the conformation of the disulfide bond.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H stretching and bending vibrations of the alkyl groups. The characteristic S-S stretching vibration is typically weak and appears in the region of 400-500 cm⁻¹. The C-S stretching vibrations are also expected in the fingerprint region, generally between 600 and 800 cm⁻¹. While these sulfur-related bands can be difficult to assign definitively, they can provide confirmatory evidence of the disulfide functionality.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the S-S bond in disulfides because this bond is highly polarizable, resulting in a strong Raman signal. The S-S stretching frequency in the Raman spectrum is sensitive to the conformation around the disulfide bond (the C-S-S-C dihedral angle) and typically appears in the 500-550 cm⁻¹ region. nih.govnih.govacs.org The C-S stretching vibrations also give rise to distinct Raman bands. This makes Raman spectroscopy a powerful tool for conformational analysis of disulfides.

Development of Novel Analytical Probes and Methods for this compound

The development of new analytical methods and probes for the specific detection and quantification of individual organosulfur compounds like this compound is an ongoing area of research. While probes specifically designed for this molecule are not widely reported, advancements in the broader field of sulfur compound analysis are relevant.

One area of development is the design of fluorescent probes for the detection of reactive sulfur species. Although this compound is relatively stable, these methods could potentially be adapted for its detection after a chemical conversion to a more reactive species.

In the realm of separation science, the use of multidimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced resolving power for the analysis of complex volatile mixtures, which is particularly beneficial for identifying trace components in natural products.

Furthermore, advances in computational chemistry are playing an increasingly important role in analytical chemistry. For instance, the prediction of NMR spectra and mass spectral fragmentation patterns through quantum chemical calculations can aid in the identification and structural confirmation of compounds for which authentic standards are not available. nih.gov These in silico methods, when used in conjunction with experimental data, provide a powerful approach for the comprehensive analysis of molecules like this compound.

Computational Chemistry and Theoretical Studies of Disulfide, 1 Methylpropyl Propyl

Quantum Chemical Calculations on Disulfide, 1-methylpropyl propyl Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement. For "this compound," these calculations would typically begin with geometry optimization to determine the lowest energy conformation. Methods like Density Functional Theory (DFT) are well-suited for this purpose, providing a good balance between accuracy and computational cost.

Table 1: Predicted Physicochemical Properties of n-Propyl sec-butyl disulfide

Property Value Unit Method
Normal Boiling Point 496.68 K Joback Method
Critical Temperature 710.61 K Joback Method
Enthalpy of Formation (gas) -109.35 kJ/mol Joback Method
Gibbs Free Energy of Formation (gas) 71.86 kJ/mol Joback Method
Enthalpy of Vaporization 44.42 kJ/mol Joback Method
Octanol/Water Partition Coefficient (logP) 3.576 Crippen Method

This data is computationally predicted and has not been experimentally verified. mdpi.com

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with themselves and their environment. An MD simulation for "this compound" would model the molecule's movements and interactions in a simulated environment, such as in a solvent or interacting with other molecules.

These simulations are invaluable for understanding how the molecule behaves in a condensed phase, which is more representative of its state in natural systems like essential oils. Key properties that can be extracted from MD simulations include diffusion coefficients, radial distribution functions to describe the local molecular structure in a liquid, and the potential of mean force for interactions with other species. While MD simulations are commonly used for studying disulfide bonds in complex systems like proteins to enhance their stability imsc.res.in, specific studies on the bulk liquid properties or solution behavior of "this compound" have not been reported.

Prediction of Reactivity and Stability of this compound via Theoretical Models

Theoretical models, often based on quantum chemical calculations, can predict a molecule's reactivity and stability. For "this compound," this would involve analyzing the frontier molecular orbitals (HOMO and LUMO) to understand its susceptibility to nucleophilic or electrophilic attack. The disulfide bond is known to be a reactive site, and computational models can quantify its reactivity towards reduction or oxidation.

Furthermore, computational methods can be used to model reaction pathways, for instance, the mechanism of its formation or degradation. This could provide insights into its stability under various conditions. While general principles of disulfide chemistry are well-understood, specific theoretical models detailing the reactivity and stability profile of "this compound" are not present in the current body of scientific literature.

Cheminformatics Applications in this compound Research

Cheminformatics applies computational methods to analyze and manage chemical data. For a molecule like "this compound," cheminformatics tools are crucial for its identification in complex mixtures, such as in the GC/MS analysis of essential oils researchgate.net. Databases like IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) utilize cheminformatics to catalog and provide computed properties for a vast number of phytochemicals, including this disulfide nih.gov.

More advanced applications of cheminformatics involve the development of Quantitative Structure-Activity Relationship (QSAR) models. While no specific QSAR models for "this compound" have been published, cheminformatics approaches are used to predict the biological activities of disulfide-containing compounds, for example, in the context of antimycobacterial drug candidates. Such models use molecular descriptors to correlate a molecule's structure with its biological effects, a strategy that could be applied to this compound in the future.

Degradation, Stability, and Environmental Fate of Disulfide, 1 Methylpropyl Propyl

Pathways and Products of Disulfide, 1-methylpropyl propyl Degradation

The degradation of this compound can proceed through several chemical and biological pathways, primarily involving the cleavage of the disulfide bond. The principal mechanisms are reduction and oxidation.

Reductive Cleavage: The disulfide bond can be readily cleaved by reducing agents. In biological systems, this is often mediated by thiols such as glutathione (B108866). wikipedia.org This thiol-disulfide exchange reaction results in the formation of two new thiol molecules. For this compound, reductive cleavage would yield 1-methylpropyl thiol and propyl thiol. This reaction is generally inhibited at low pH where the protonated thiol form is favored. wikipedia.org

Oxidative Degradation: Oxidation of disulfides can lead to a variety of products depending on the strength of the oxidizing agent and reaction conditions. Mild oxidation, for instance with hydrogen peroxide or peracids, typically yields thiolsulfinates. nih.gov Further oxidation can lead to the formation of more stable thiolsulfonates, and ultimately to sulfonic acids. biolmolchem.com Uncontrolled oxidation by reactive oxygen species can also occur, leading to the formation of sulfenic, sulfinic, and sulfonic acids. youtube.com

Biodegradation: Microorganisms, such as certain species of Rhodococcus, are capable of degrading organic disulfides. asm.orgresearchgate.net The initial step in the biodegradation of some organic disulfides is the enzymatic cleavage of the disulfide bond to form mercaptans. asm.org In the case of this compound, this would likely produce 1-methylpropyl thiol and propyl thiol, which can be further metabolized by the microorganisms. Some bacteria can utilize such compounds as a sole carbon source. researchgate.net

The following table summarizes the likely degradation pathways and resulting products for this compound.

Degradation PathwayReagents/ConditionsPrimary Products
Reductive Cleavage Thiols (e.g., glutathione), Reducing agents1-methylpropyl thiol, Propyl thiol
Mild Oxidation Peracids, Hydrogen peroxide1-methylpropyl propyl thiolsulfinate
Strong Oxidation Strong oxidizing agents1-methylpropylsulfonic acid, Propylsulfonic acid
Biodegradation Microorganisms (e.g., Rhodococcus spp.)1-methylpropyl thiol, Propyl thiol, and subsequent metabolites

Environmental Persistence and Transformation of this compound

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes. Its persistence is expected to be relatively low due to the reactivity of the disulfide bond.

Volatility: Short-chain alkyl disulfides are known to be volatile. medchemexpress.comthegoodscentscompany.com The estimated vapor pressure of this compound suggests it has a moderately fast evaporation rate, indicating that volatilization from water and soil surfaces could be a significant environmental transport process. scent.vnusgs.gov

Biodegradation: As mentioned, certain soil and aquatic microorganisms can degrade organic disulfides. asm.orgresearchgate.netnih.govnih.gov The rate of biodegradation will depend on various environmental factors, including the microbial population, temperature, pH, and availability of other nutrients. The cleavage of the disulfide bond is a key initial step in the microbial metabolism of these compounds. asm.org

Abiotic Degradation: this compound can undergo abiotic degradation in the environment. Thiol-disulfide exchange reactions can occur with other naturally present thiols. wikipedia.org The stability of the disulfide bond is pH-dependent, with increased rates of degradation observed under neutral to basic conditions due to the direct attack of hydroxyl anions on the sulfur atom. researchgate.net Acidic conditions generally inhibit this cleavage. stackexchange.com

Bioconcentration: While specific data for this compound is unavailable, the lipophilicity of alkyl disulfides suggests a potential for bioconcentration in aquatic organisms. The octanol-water partition coefficient (logP) is a key indicator, and for similar compounds like methyl propyl disulfide, it is estimated to be around 3.17. thegoodscentscompany.com

The table below outlines the key processes affecting the environmental persistence and transformation of this compound.

ProcessDescriptionSignificance for Environmental Fate
Volatility Evaporation from water and soil surfaces.High, leading to atmospheric transport.
Biodegradation Microbial breakdown in soil and water.Significant, leading to eventual mineralization.
Abiotic Degradation Chemical breakdown, e.g., hydrolysis at neutral/basic pH.Can be a significant degradation pathway in certain environments.
Thiol-Disulfide Exchange Reaction with naturally occurring thiols.Can lead to the formation of different disulfide species. wikipedia.org
Bioconcentration Accumulation in living organisms.Potential for accumulation in aquatic life based on lipophilicity.

Strategies for Enhancing or Modulating this compound Stability

The stability of this compound can be influenced by several factors, and understanding these allows for strategies to either enhance its persistence or promote its degradation.

pH Control: The stability of the disulfide bond is highly dependent on pH. To enhance stability and prevent cleavage, maintaining acidic conditions (pH below 7) is effective as it keeps neighboring thiol groups protonated and less reactive. quicktakes.ioresearchgate.net Conversely, neutral to alkaline conditions promote the degradation of disulfide bonds. researchgate.net

Control of Redox Environment: The presence of reducing agents will lead to the cleavage of the disulfide bond. Therefore, to maintain the stability of this compound, it should be stored in an environment free of reducing agents. Conversely, the addition of a reducing agent like dithiothreitol (B142953) can be used to intentionally break the disulfide bond. wikipedia.org

Use of Antioxidants: Oxidative degradation can be minimized by the addition of antioxidants. gooutdoorsne.com These compounds can scavenge reactive oxygen species and other oxidizing agents that would otherwise attack the disulfide bond. This is a common strategy for stabilizing formulations containing sensitive functional groups.

Steric Hindrance: Increasing the steric bulk around the disulfide bond can physically hinder the approach of nucleophiles or reducing agents, thereby increasing the stability of the molecule. nih.gov While this is a synthetic strategy, it is a key principle in designing stable disulfide-containing molecules.

Temperature Control: Like most chemical compounds, the stability of this compound is affected by temperature. Storage at lower temperatures will slow down the rates of both biotic and abiotic degradation reactions. For instance, refrigerating in tightly sealed containers is recommended for similar compounds like methyl propyl disulfide. thegoodscentscompany.com

The following table summarizes strategies to modulate the stability of this compound.

StrategyEffect on StabilityMechanism
Lowering pH (Acidic Conditions) EnhancesInhibits thiolate formation and nucleophilic attack. quicktakes.ioresearchgate.net
Raising pH (Basic Conditions) DecreasesPromotes attack by hydroxyl anions. researchgate.net
Addition of Reducing Agents DecreasesPromotes reductive cleavage of the disulfide bond. wikipedia.org
Addition of Antioxidants EnhancesPrevents oxidative degradation. gooutdoorsne.com
Increased Steric Hindrance EnhancesPhysically blocks the approach of reactants. nih.gov
Lowering Temperature EnhancesReduces the rate of degradation reactions. thegoodscentscompany.com

Applications and Future Directions in Disulfide, 1 Methylpropyl Propyl Research

Emerging Research Areas for Disulfide, 1-methylpropyl propyl

Future research into this compound is likely to be driven by the diverse applications of structurally related unsymmetrical disulfides. These compounds are recognized for their importance in biological systems, pharmaceuticals, and materials science. organic-chemistry.org

One promising avenue of investigation is in flavor and fragrance chemistry . Simple aliphatic disulfides are known volatile components that contribute to the characteristic aromas of plants in the Allium genus, such as onions and garlic. The specific structure of this compound, with its particular alkyl groups, will produce a unique sensory profile, making it a candidate for use as a specialized flavoring agent in the food industry.

In the realm of biological and medicinal chemistry , the disulfide bond is a critical functional group. The interconversion between thiols and disulfides is a key biochemical process. britannica.com Unsymmetrical disulfides have been investigated for their antimicrobial properties and as potential inhibitors for enzymes like the SARS-CoV Mpro protease. nih.gov Research could therefore explore the potential biological activity of this compound, including its efficacy as an antimicrobial or antifungal agent, or its role in redox-controlled biological processes.

Materials science represents another frontier. The ability of disulfide bonds to undergo reversible cleavage and formation makes them ideal for creating dynamic materials. Future studies could examine the incorporation of this compound into polymers to create self-healing materials or as a component in redox-responsive systems for targeted drug delivery.

Methodological Advancements in the Study of this compound

The analysis of disulfide compounds has been significantly enhanced by progress in mass spectrometry (MS). nih.gov Techniques such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are now fundamental for the structural elucidation of molecules containing disulfide bonds. nih.gov These methods allow for precise mapping of disulfide connectivity, which is crucial for understanding the structure and function of more complex molecules like proteins. nih.govnih.gov

A particularly advanced technique applicable to the study of this compound involves the use of high-energy photons from synchrotron radiation to induce ionic fragmentation. A study on the closely related methyl propyl disulfide (MPDS) demonstrated that deep core excitation (S 1s) leads to intense fragmentation of the molecule. This method provides profound insights into the stability of the disulfide bond and the fragmentation pathways, revealing how the asymmetry of the molecule influences its dissociation. Although some fragments indicate the breaking of the S-S bond, the survival of the S₂⁺ fragment at all photon energies shows the inherent resilience of the disulfide linkage under these high-energy conditions.

Further advancements include top-down mass spectrometry coupled with supercharging techniques, which increase the charge state of protein ions. nih.gov This enhancement improves the fragmentation of disulfide bonds, providing more extensive sequence coverage. nih.gov The analysis and assignment of internal fragments, not just terminal ones, have also been shown to dramatically increase sequence coverage, offering a more complete picture of disulfide-intact molecules. rsc.orgosti.gov These cutting-edge MS-based methodologies will be invaluable for the detailed characterization of this compound and its reaction products.

Potential for this compound as a Chemical Precursor or Reagent

The disulfide bond is a reactive functional group that can serve as a handle for further chemical transformations, positioning this compound as a valuable precursor or reagent in organic synthesis. The synthesis of unsymmetrical disulfides has historically been challenging, but modern methods have made them more accessible, highlighting their utility as versatile building blocks. organic-chemistry.orgthieme-connect.comchemistryviews.org

One of the most fundamental reactions involving disulfides is thiol-disulfide exchange . This equilibrium reaction allows for the cleavage of the S-S bond by a thiolate, forming a new disulfide bond. wikipedia.org This process is central to creating novel, more complex unsymmetrical disulfides and is a cornerstone of dynamic covalent chemistry. This compound could be used in such exchange reactions to introduce the 1-methylpropylthio or propylthio moiety into other molecules.

Disulfides can also serve as precursors for other classes of sulfur compounds. For instance, oxidation of disulfides can yield thiosulfinates (RS(O)SR) and thiosulfonates (RSO₂SR), while reduction produces the corresponding thiols (1-methylpropanethiol and propanethiol). britannica.com Furthermore, research has shown that certain disulfides, specifically diacyl disulfides, can act as precursors for hydrogen persulfide (H₂S₂), a reactive sulfur species with important biological signaling roles. nih.gov Future work could investigate whether aliphatic disulfides like this compound could be adapted for similar transformations, opening up new synthetic pathways. The development of novel synthetic methods, such as copper-catalyzed couplings, further expands the potential for using disulfides as building blocks for a wide range of organosulfur compounds. organic-chemistry.org

Q & A

Q. What are the standard synthesis methods for 1-methylpropyl propyl disulfide, and how can reaction conditions be optimized to minimize byproducts?

Synthesis of alkyl disulfides typically involves nucleophilic substitution or oxidation reactions. For example, dipropyl disulfide is synthesized via refluxing bromopropane with disodium disulfide in propanol . Adapting this method for 1-methylpropyl propyl disulfide would require substituting 1-methylpropyl bromide and optimizing molar ratios, solvent (e.g., propanol), and temperature to favor the desired product. Side reactions, such as over-oxidation to trisulfides, can be mitigated by controlling reaction time and using inert atmospheres. Characterization via GC-MS or NMR is critical to confirm purity .

Q. How can gas chromatography-mass spectrometry (GC-MS) be employed to identify and quantify 1-methylpropyl propyl disulfide in complex matrices?

GC-MS is ideal for volatile disulfides due to their thermal stability. Use a polar capillary column (e.g., DB-5) and compare retention indices (RIs) to standards. For example, dipropyl disulfide has an RI of 1103 on a DB-5 column . Mass spectral libraries (e.g., NIST) aid identification via fragmentation patterns (e.g., m/z 150 for [M]⁺ in dipropyl disulfide) . Quantification requires calibration curves using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What key physicochemical properties influence the experimental handling of 1-methylpropyl propyl disulfide?

Key properties include volatility (e.g., boiling point ~343 K at reduced pressure for methyl propyl disulfide) , solubility in organic solvents (e.g., ethanol, hexane), and sensitivity to oxidation. The compound’s CAS number (e.g., 629-19-6 for dipropyl disulfide) and molecular formula (C₆H₁₄S₂) aid in database searches . Handling requires inert storage (argon/vacuum) and low-temperature preservation to minimize degradation .

Advanced Research Questions

Q. How should experimental designs account for volatile loss when correlating disulfide profiles with biological activity (e.g., onion pungency)?

Volatile loss during sample preparation (e.g., drying) can be quantified using correction factors. For instance, a drying ratio of 8:1 and a factor of 7.2 were applied to calculate disulfide loss in onion dehydration . Controlled lyophilization or cryogenic grinding minimizes thermal degradation. Activity correlations (e.g., pungency) should normalize disulfide concentrations to fresh weight or use headspace sampling to capture volatiles directly .

Q. What analytical strategies resolve contradictions in disulfide quantification, such as unexpected byproduct formation?

Contradictions (e.g., diallyl disulfide gain during dehydration) require multi-method validation:

  • GC-MS : Confirm identity via RI and fragmentation.
  • LC-MS/MS : Detect non-volatile degradation products.
  • NMR : Elucidate structural changes (e.g., isomerization). Spike recovery tests and kinetic studies (e.g., time-course sampling) can identify degradation pathways .

Q. How do structural variations (e.g., branching, chain length) in alkyl disulfides affect their stability and reactivity?

Branching reduces volatility but may increase thermal stability. For example, di-γ-propyl disulfide (linear) showed 99.9% loss during drying, while methyl-γ-propyl disulfide (branched) lost 98% . Allyl groups (e.g., γ-propyl allyl disulfide) introduce conjugation, altering reactivity in redox environments . Computational modeling (e.g., DFT) predicts bond dissociation energies, guiding stability assessments under processing conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.